molecular formula C23H21NO6 B2690329 Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate CAS No. 135981-33-8

Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate

Cat. No.: B2690329
CAS No.: 135981-33-8
M. Wt: 407.422
InChI Key: VPJLLQUPTHLSTI-UHFFFAOYSA-N
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Description

Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two ethoxyphenyl groups attached to a pyridine ring, which is further substituted with two carboxylate groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with 4-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated reactors and purification systems ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate largely depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring and ethoxyphenyl groups allows for versatile interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Uniqueness: Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is unique due to the presence of ethoxyphenyl groups, which enhance its solubility and reactivity compared to other pyridine derivatives. This structural feature allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is a compound derived from pyridine and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-2,5-dicarboxylic acid with ethyl 4-ethoxybenzoate. This process can be optimized through various methods such as refluxing in organic solvents or using microwave-assisted synthesis to enhance yield and purity.

Antioxidant Activity

Research indicates that derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, compounds synthesized from pyridine-2,5-dicarboxylic acid have shown high activity against free radicals, with some derivatives achieving over 70% inhibition at concentrations as low as 25 μg/mL .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory constants (K_i) range from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
  • Carbonic Anhydrase (hCA I and II) : K_i values were reported between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .

These findings suggest that the compound may have potential applications in treating diseases where these enzymes play a critical role, such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

Pyridine derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 2.18 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of pyridine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that this compound significantly reduced neuronal cell death and oxidative stress markers .
  • Anticancer Potential : Another research effort focused on the anticancer properties of this compound, revealing that it inhibits cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Biological Activities of this compound

Biological Activity Effect Concentration Tested Reference
Antioxidant ActivityHigh inhibition (>70%)25 μg/mL
AChE InhibitionK_i = 3.07 - 87.26 nMVarious
hCA I InhibitionK_i = 1.47 - 10.06 nMVarious
hCA II InhibitionK_i = 3.55 - 7.66 nMVarious
Antimicrobial ActivityMIC = 2.18 μg/mLAgainst S. aureus

Properties

IUPAC Name

bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c1-3-27-17-6-10-19(11-7-17)29-22(25)16-5-14-21(24-15-16)23(26)30-20-12-8-18(9-13-20)28-4-2/h5-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJLLQUPTHLSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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